5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol
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Overview
Description
5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is a chemical compound with the molecular formula C10H11N3OS2 and a molecular weight of 253.34 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 4-ethoxyaniline with thiocarbohydrazide under specific conditions . The reaction is carried out in the presence of a catalyst and a solvent, followed by heating to a specific temperature to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. It can inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes . The thiadiazole ring acts as a bioisostere of pyrimidine, which is a crucial component of nucleic acids, thereby interfering with cellular functions .
Comparison with Similar Compounds
5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol can be compared with other thiadiazole derivatives such as:
5-Amino-1,3,4-thiadiazole-2-thiol: Used in the synthesis of diuretic drugs and as an intermediate in pesticide production.
5-Methyl-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.
5-(3,5-Dinitrophenyl)-1,3,4-thiadiazole: Exhibits significant antitumor activity. The uniqueness of this compound lies in its specific ethoxy-phenylamino substitution, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
5-(4-ethoxyanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-2-14-8-5-3-7(4-6-8)11-9-12-13-10(15)16-9/h3-6H,2H2,1H3,(H,11,12)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVVZTNEMMMGOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NNC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395516 |
Source
|
Record name | 5-(4-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68161-60-4 |
Source
|
Record name | 5-(4-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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